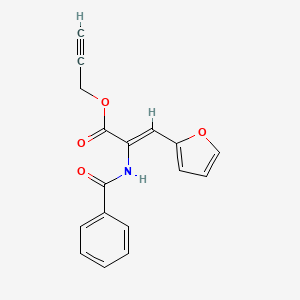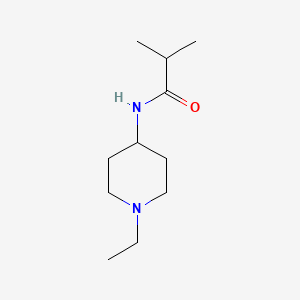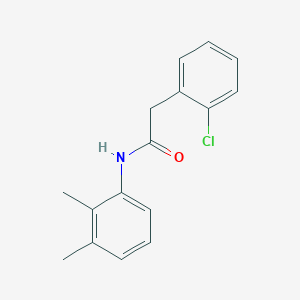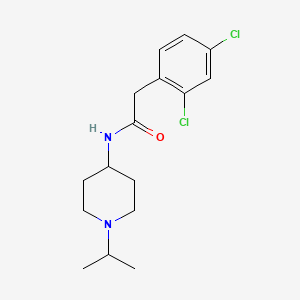![molecular formula C24H24N2O5S B5232371 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide, also known as Bz-423, is a synthetic compound that has gained significant attention in the field of scientific research. Bz-423 belongs to the class of benzamide compounds and has been found to possess various pharmacological properties.
Mecanismo De Acción
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide exerts its pharmacological effects by binding to the mitochondrial protein, VDAC1. VDAC1 is involved in the regulation of mitochondrial membrane potential, which is essential for the production of ATP. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide binding to VDAC1 leads to the opening of the mitochondrial permeability transition pore (mPTP), which results in the release of cytochrome c and apoptosis.
Biochemical and Physiological Effects:
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has also been shown to inhibit angiogenesis by reducing the expression of VEGF. In addition, 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in lab experiments is its specificity for VDAC1. This allows for the selective targeting of mitochondria in cells. However, the use of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in lab experiments is limited by its solubility and stability. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide. One area of research is the development of more stable and soluble analogs of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide. Another area of research is the investigation of the potential therapeutic applications of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide in the treatment of various diseases. Further studies are also needed to understand the mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide and its effects on mitochondrial function.
Métodos De Síntesis
The synthesis of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 3-aminopropanoic acid followed by the reaction of the resulting compound with benzylsulfonyl chloride. The final product, 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide, is obtained by the reaction of the intermediate compound with ammonium hydroxide.
Aplicaciones Científicas De Investigación
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide has also been shown to be effective in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-31-20-13-11-19(12-14-20)25-24(28)21-9-5-6-10-22(21)26-23(27)15-16-32(29,30)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFAZIIIDRQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)

![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)


![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
